1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H12ClFN4O and its molecular weight is 354.77. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activity
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds like 1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, have been explored for their potential in antimicrobial and anticancer applications. For instance, certain novel pyrazole derivatives with moieties such as chlorophenyl and fluorophenyl have shown higher anticancer activity than reference drugs like doxorubicin. These compounds also exhibit good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal Activity
- Pyrazolo[3,4-d]pyrimidine-4-one derivatives have also been investigated for their herbicidal properties. Certain compounds within this category demonstrated significant inhibitory activities against the root of various plants like Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).
Anti-inflammatory and Analgesic Agents
- Research has been conducted on quinazolinone derivatives, including those with chlorophenyl or fluorophenyl groups, for their potential anti-inflammatory and analgesic properties (Farag et al., 2012).
Adenosine Receptor Affinity
- Some pyrazolo[3,4-d]pyrimidine analogues have been synthesized to test their affinity for A1 adenosine receptors. Compounds with a 3-chlorophenyl group demonstrated notable activity, indicating their potential use in related therapeutic applications (Harden, Quinn, & Scammells, 1991).
Antimicrobial Agents
- There has been a synthesis of novel classes of pyrazolopyrano-[oxazines and pyrimidinones] derivatives, used as building blocks for antimicrobial agents. These compounds exhibited potent antimicrobial activity (El-ziaty et al., 2016).
Phosphodiesterase 9 Inhibitor
- 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) is identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with potential applications in treating Alzheimer's disease (Wunder et al., 2005).
Mycobacterium Tuberculosis Inhibition
- Pyrazolo[1,5-a]pyrimidines have been studied as inhibitors of Mycobacterium tuberculosis, with certain derivatives showing potent in vitro growth inhibition and good stability, suggesting their potential as therapeutic agents (Sutherland et al., 2022).
Improved Solubility for Pharmacological Applications
- Research has been conducted on improving the solubility and bioavailability of poorly water-soluble compounds like pyrazolo[3,4-d]pyrimidines for pharmacological applications (Burton et al., 2012).
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-2-1-3-15(8-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-4-6-14(20)7-5-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEIXJHMOAZCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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